2-ethoxy-N-(2-hydroxy-2-phenylpropyl)naphthalene-1-carboxamide
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Overview
Description
2-ethoxy-N-(2-hydroxy-2-phenylpropyl)naphthalene-1-carboxamide is an organic compound with the molecular formula C22H23NO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both an ethoxy group and a hydroxy-phenylpropyl group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(2-hydroxy-2-phenylpropyl)naphthalene-1-carboxamide typically involves the esterification of naphthol derivatives. One common method is the reaction of β-naphthol with ethyl alcohol in the presence of sulfuric acid . Another approach involves the reaction of β-naphtholsodium with diethyl sulfate or ethyl bromide in a weak aqueous base .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of reagents and solvents is crucial to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(2-hydroxy-2-phenylpropyl)naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The ethoxy and hydroxy-phenylpropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-ethoxy-N-(2-hydroxy-2-phenylpropyl)naphthalene-1-carboxamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(2-hydroxy-2-phenylpropyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The ethoxy and hydroxy-phenylpropyl groups play a crucial role in its binding affinity and reactivity. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-ethoxynaphthalene: A simpler derivative with only an ethoxy group attached to the naphthalene ring.
Naphthalene-1-carboxamide: Lacks the ethoxy and hydroxy-phenylpropyl groups, making it less complex.
2-hydroxy-1-naphthaldehyde: Contains a hydroxy group but lacks the ethoxy and carboxamide functionalities.
Uniqueness
2-ethoxy-N-(2-hydroxy-2-phenylpropyl)naphthalene-1-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-ethoxy-N-(2-hydroxy-2-phenylpropyl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-3-26-19-14-13-16-9-7-8-12-18(16)20(19)21(24)23-15-22(2,25)17-10-5-4-6-11-17/h4-14,25H,3,15H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMJEFLUCDPUPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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